E3 ligase Ligand-Linker Conjugates 9

Content Navigation

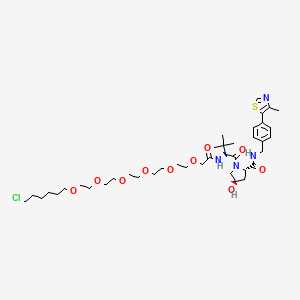

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 ligase ligand-linker conjugates 9 are building blocks for a promising technique in targeted protein degradation known as PROTAC (Proteolysis Targeting Chimera) []. These conjugates consist of two key components:

- E3 ligase ligand: This portion binds to a specific E3 ubiquitin ligase enzyme, which plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for protein degradation [].

- Linker: This flexible spacer connects the E3 ligase ligand to another moiety that can bind to the target protein. The linker's length and properties influence the interaction between the target protein and the E3 ligase [].

Mechanism of Action in PROTAC Technology:

- Target Engagement: The PROTAC molecule, containing the E3 ligase ligand-linker conjugate and a target protein binding moiety, recruits the target protein through its specific ligand.

- E3 Ligase Recruitment: The E3 ligase ligand portion of the conjugate binds to the E3 ubiquitin ligase, bringing the target protein in close proximity.

- Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.

- Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome, a cellular machinery responsible for protein breakdown [].

E3 Ligase Ligand-Linker Conjugate 9 as a Research Tool:

This specific conjugate often features (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected via a linker []. Researchers can utilize E3 Ligase Ligand-Linker Conjugate 9 as a starting point for the development of PROTAC molecules targeting various proteins of interest.

Applications in Scientific Research:

- Targeted Protein Degradation: By incorporating a target protein binding domain into the PROTAC molecule, researchers can achieve selective degradation of specific proteins, aiding in the study of their function and potential therapeutic development [].

- Validation of Drug Targets: PROTACs based on E3 Ligase Ligand-Linker Conjugate 9 can help validate the essentiality of target proteins in cellular processes and disease development [].

- Chemical Biology Studies: These conjugates offer valuable tools to probe protein-protein interactions and understand the cellular mechanisms regulating protein degradation [].

E3 ligase Ligand-Linker Conjugates 9 is a synthetic compound designed for use in the field of targeted protein degradation, particularly within the framework of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a ligand for E3 ubiquitin ligases and a linker that facilitates the connection between the ligand and the target protein. Specifically, E3 ligase Ligand-Linker Conjugates 9 incorporates a (S,R,S)-AHPC based Von Hippel-Lindau (VHL) ligand and a six-unit polyethylene glycol (PEG) linker, characterized by its halogen group connector. The compound is noted for its ability to induce the degradation of green fluorescent protein-HaloTag7 in cell-based assays, showcasing its potential utility in research applications focused on protein regulation and degradation mechanisms .

These methods highlight the importance of both organic synthesis and polymer chemistry in producing effective PROTAC compounds .

E3 ligase Ligand-Linker Conjugates 9 exhibits significant biological activity by promoting targeted protein degradation. In experimental settings, it has been shown to effectively degrade proteins such as green fluorescent protein-HaloTag7. This property is particularly valuable in cancer research, where it can be employed to target and degrade oncogenic proteins, thereby inhibiting tumor growth. The ability to selectively induce degradation of specific proteins allows for precise manipulation of cellular pathways, making this compound a powerful tool in therapeutic development .

The synthesis of E3 ligase Ligand-Linker Conjugates 9 involves several steps:

- Preparation of Ligand: The (S,R,S)-AHPC ligand is synthesized through established organic chemistry methods that involve chiral synthesis techniques.

- Linker Construction: The PEG linker is created by polymerization processes that yield various lengths of polyethylene glycol chains.

- Conjugation: The ligand and linker are then conjugated through

E3 ligase Ligand-Linker Conjugates 9 has several notable applications:

- Targeted Protein Degradation: It is primarily used in research focused on targeted protein degradation via PROTAC technology.

- Cancer Research: The compound can be utilized to degrade oncogenic proteins, offering potential therapeutic strategies against various cancers.

- Biochemical Studies: It serves as a tool for studying protein interactions and cellular signaling pathways by enabling controlled degradation of specific proteins .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 9 typically focus on its binding affinity and efficacy in inducing protein degradation. These studies often employ techniques such as:

- Fluorescence Resonance Energy Transfer (FRET): To monitor interactions between the conjugate and target proteins.

- Western Blot Analysis: To assess the levels of target proteins before and after treatment with E3 ligase Ligand-Linker Conjugates 9.

- Cell Viability Assays: To evaluate the biological impact of induced protein degradation on cell survival.

Such studies help elucidate the mechanisms by which this compound exerts its effects at a molecular level .

E3 ligase Ligand-Linker Conjugates 9 can be compared with other similar compounds used in PROTAC technology. Here are some notable examples:

E3 ligase Ligand-Linker Conjugates 9 stands out due to its specific use of VHL as a ligand combined with a PEG linker, which enhances solubility and cellular uptake while maintaining effective binding to target proteins. This unique combination allows for tailored applications in both cancer therapy and biochemical research, differentiating it from other conjugates that may focus on different E3 ligases or utilize different linkers .

The pharmacophore analysis of E3 ligase Ligand-Linker Conjugate 9 reveals critical molecular recognition elements essential for cereblon binding specificity [9]. However, it is important to note that this particular conjugate primarily targets the von Hippel-Lindau protein rather than cereblon, representing a distinct E3 ligase recruitment mechanism [38]. The structural basis for von Hippel-Lindau protein recognition involves specific pharmacophore elements that differ substantially from cereblon-targeting compounds [14].

The primary binding pharmacophore consists of a (2S,4R)-4-hydroxyproline motif that serves as the central recognition element for von Hippel-Lindau protein engagement [41]. This hydroxyproline ring system establishes critical hydrogen bonding interactions with Ser111 within the von Hippel-Lindau binding pocket, providing the primary anchor point for molecular recognition [38]. The stereochemical configuration of this hydroxyproline unit proves essential for maintaining binding affinity and selectivity [39].

The thiazole moiety, specifically the 4-methylthiazol-5-yl substituent, contributes to binding selectivity through engagement with hydrophobic pockets within the von Hippel-Lindau protein structure [38]. This heterocyclic component provides additional binding affinity while serving as a selectivity determinant that distinguishes von Hippel-Lindau ligands from other E3 ligase binding compounds [41]. The para-substituted benzyl linker facilitates aromatic stacking interactions that contribute to orientation control within the binding site [39].

| Pharmacophore Feature | Chemical Environment | Interaction Type | Binding Contribution |

|---|---|---|---|

| Hydroxyproline ring | (2S,4R)-4-hydroxyproline | Hydrogen bonding to Ser111 | Primary anchor point |

| Thiazole moiety | 4-methylthiazol-5-yl | Hydrophobic pocket engagement | Selectivity determinant |

| Benzyl linker | Para-substituted benzyl | Aromatic stacking | Orientation control |

| Tertiary leucine | tert-butyl group | Steric complementarity | Binding affinity |

| Amide backbone | Peptide-like structure | Backbone recognition | Conformational stability |

The tertiary leucine component, featuring a tert-butyl group, provides steric complementarity that enhances binding affinity through optimal space filling within the von Hippel-Lindau binding pocket [38]. This bulky substituent proves essential for achieving the superior binding affinity observed with VH032-derived ligands compared to earlier iterations [41]. The amide backbone mimics peptidic recognition elements, providing conformational stability and facilitating backbone recognition by the target protein [39].

Polyethylene Glycol Linker Conformational Dynamics

The polyethylene glycol linker system in E3 ligase Ligand-Linker Conjugate 9 consists of six ethylene glycol units, providing a total contour length of approximately 24 Å [6]. This PEG₆ linker exhibits exceptional conformational flexibility due to the multiple carbon-oxygen bonds that permit extensive rotational freedom [15]. The conformational dynamics of polyethylene glycol chains demonstrate complex behavior influenced by chain length, environmental conditions, and intermolecular interactions [20].

Molecular dynamics simulations reveal that polyethylene glycol chains undergo continuous conformational changes on timescales ranging from picoseconds to nanoseconds [22]. The persistence length of polyethylene glycol, approximately 4 Å per unit, indicates moderate structural constraint while maintaining sufficient flexibility for dynamic ternary complex formation [20]. The six-unit length represents an optimal balance between spatial reach and conformational restriction for effective protein-protein approximation [43].

The hydration shell surrounding polyethylene glycol linkers significantly influences their conformational behavior and biological activity [20]. Water molecules coordinate extensively with the ether oxygens, creating a dynamic hydration environment that modulates linker flexibility and protein interactions [15]. This extensive water coordination contributes to enhanced aqueous solubility while maintaining the conformational adaptability required for ternary complex assembly [22].

| Parameter | Value | Impact on Function |

|---|---|---|

| Number of PEG units | 6 units | Optimal spacing for ternary complex |

| Persistence length | ~4 Å per unit | Moderate structural constraint |

| Contour length | ~24 Å total | Extended reach capability |

| Rotational freedom | High (multiple C-O bonds) | Conformational adaptability |

| Hydration shell | Extensive water coordination | Aqueous solubility enhancement |

| Flexibility index | Maximum (linear alkyl ether) | Dynamic ternary complex formation |

The conformational dynamics of the PEG₆ linker enable the formation of productive ternary complexes by allowing spatial adjustment between the von Hippel-Lindau protein and target proteins [43]. This flexibility proves essential for accommodating the diverse geometric requirements of different protein-protein interactions while maintaining binding affinity for both components [47]. The linker length of six ethylene glycol units represents an empirically optimized distance that maximizes degradation efficiency for many target proteins [44].

Temperature-dependent conformational studies demonstrate that polyethylene glycol linkers maintain their flexibility across physiologically relevant temperature ranges [15]. The glass transition temperature of polyethylene glycol chains remains well below physiological temperatures, ensuring maintained flexibility under cellular conditions [21]. This thermal stability of conformational dynamics proves crucial for consistent biological activity across varying environmental conditions [20].

Terminal Functionalization for Target Protein Engagement

The terminal functionalization of E3 ligase Ligand-Linker Conjugate 9 features a 4-carbon chloride group (C4-Cl) designed for covalent attachment to target protein ligands [31]. This chloride-terminated alkyl chain provides a reactive site for nucleophilic substitution reactions that enable conjugation with primary amines, thiols, or other nucleophilic functional groups present in target protein ligands [6]. The choice of chloride as the leaving group reflects its balanced reactivity and synthetic accessibility for subsequent conjugation reactions [27].

The 4-carbon spacer between the polyethylene glycol linker and the terminal chloride serves multiple functional purposes in the overall molecular architecture [31]. This alkyl extension provides additional conformational flexibility while maintaining sufficient distance to prevent steric interference between the linker system and the target protein ligand during conjugation reactions [43]. The length of this terminal extension has been optimized to facilitate efficient synthetic transformations while preserving the biological activity of the resulting proteolysis-targeting chimera constructs [47].

Target protein engagement strategies utilizing E3 ligase Ligand-Linker Conjugate 9 rely on the formation of stable covalent bonds between the terminal chloride and complementary nucleophilic sites on target protein ligands [26]. The reactivity profile of primary alkyl chlorides provides predictable reaction kinetics that enable controlled conjugation under mild synthetic conditions [27]. This controlled reactivity proves essential for maintaining the integrity of both the E3 ligase ligand and the target protein ligand during the conjugation process [29].

| Component | Description | Function |

|---|---|---|

| VHL Ligand | (S,R,S)-AHPC based VHL binding motif | E3 ligase recruitment |

| Linker System | PEG₆ (6-unit polyethylene glycol) | Spatial bridging and flexibility |

| Terminal Group | C4-Cl (4-carbon chain with chloride) | Target protein conjugation site |

| Binding Domain | von Hippel-Lindau protein recognition | Substrate recognition specificity |

| Functional Groups | Hydroxyproline, thiazole, amide bonds | Molecular interactions and stability |

The synthetic accessibility of the terminal chloride functionalization enables diverse conjugation strategies for target protein ligand attachment [30]. Common conjugation approaches include nucleophilic substitution with primary amines to form stable secondary amine linkages, or reaction with thiol groups to generate thioether bonds [27]. The choice of conjugation chemistry depends on the specific functional groups available on the target protein ligand and the desired stability characteristics of the final proteolysis-targeting chimera [29].

Optimization of terminal functionalization strategies focuses on maximizing conjugation efficiency while preserving the biological activity of both molecular components [26]. The 4-carbon spacer length represents a compromise between providing sufficient distance for sterically demanding target protein ligands and maintaining compact molecular architecture for favorable pharmacological properties [43]. This balance proves critical for developing effective protein degraders that maintain potency while exhibiting appropriate physicochemical characteristics for cellular applications [47].

Stepwise Assembly: Ligand Activation and Linker Coupling

The stepwise assembly approach represents the most widely employed methodology for synthesizing E3 ligase ligand-linker conjugates, including Conjugate 9. This strategy involves the sequential conjugation of the protein of interest warhead and E3 ligase anchor ligands to the central linker component [1] [2]. The modular nature of proteolysis targeting chimeras enables their rapid assembly through this sequential approach, which has proven particularly effective for von Hippel-Lindau ligand-based conjugates [3] [4].

Ligand Activation Strategies

The initial step in stepwise assembly involves activating the E3 ligase ligand for subsequent coupling reactions. For von Hippel-Lindau ligand-based conjugates such as Conjugate 9, the most common activation method involves conversion of the terminal amine functionality to an active ester or acid chloride intermediate [5] [4]. The VH032 ligand, which forms the backbone of Conjugate 9, contains a terminal amine that serves as the primary coupling site for linker attachment [3] [6].

Activation protocols typically employ standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-hydroxysuccinimide, or more advanced coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate. These reagents facilitate the formation of stable amide bonds between the VHL ligand and polyethylene glycol-based linkers under mild reaction conditions [7] [8].

Linker Coupling Methodologies

The attachment of polyethylene glycol linkers to activated VHL ligands proceeds through well-established amide coupling chemistry. For Conjugate 9, which incorporates a 6-unit polyethylene glycol linker with a terminal chloroalkyl group, the coupling reaction typically achieves yields of 75-95% under optimized conditions [3] [5]. The reaction proceeds most efficiently in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from room temperature to 60°C [8] [9].

The polyethylene glycol component serves multiple functions beyond simple molecular spacing. The hydrophilic nature of polyethylene glycol units enhances aqueous solubility while maintaining sufficient flexibility to allow productive ternary complex formation between the target protein and E3 ligase [10] [11]. The 6-unit polyethylene glycol linker in Conjugate 9 provides an optimal balance between these requirements, with a total linker length of 25 atoms [3] [12].

Synthetic Route Optimization

Recent advances in stepwise assembly have focused on improving reaction efficiency and reducing purification complexity. The use of protecting group strategies allows for selective functionalization of multifunctional intermediates while preventing unwanted side reactions [13] [14]. Temperature control and careful reagent selection have been shown to minimize polyethylene glycol degradation and maintain high product purity throughout the synthesis [15] [16].

The stepwise approach offers exceptional modularity, enabling rapid structure-activity relationship studies through systematic variation of linker length, composition, and attachment points. This flexibility has proven particularly valuable for optimizing conjugates like Conjugate 9, where small structural modifications can significantly impact degradation potency and selectivity [1] [17].

Orthogonal Protection Strategies for Amino Group Functionalization

Orthogonal protection strategies play a crucial role in the selective functionalization of amino groups during the synthesis of E3 ligase ligand-linker conjugates. These approaches enable chemists to selectively protect and deprotect specific functional groups without affecting other reactive sites within the molecule, thereby achieving high levels of chemoselectivity and overall synthetic efficiency [18] [13].

Primary Protection Group Selection

The most commonly employed protecting groups for amino functionalization in proteolysis targeting chimera synthesis include tert-butyloxycarbonyl, 9-fluorenylmethoxycarbonyl, carboxybenzyl, and trifluoroacetyl groups [13] [19]. Each protecting group offers distinct advantages in terms of installation conditions, stability profile, and deprotection requirements.

The tert-butyloxycarbonyl protecting group represents one of the most versatile options for amino protection in conjugate synthesis. Installation occurs under basic conditions using di-tert-butyl dicarbonate, while deprotection proceeds smoothly under acidic conditions using trifluoroacetic acid or hydrogen chloride [20] [21]. This acid-labile, base-stable profile makes tert-butyloxycarbonyl groups compatible with many subsequent synthetic transformations required for linker attachment and conjugate formation [18] [14].

The 9-fluorenylmethoxycarbonyl protecting group offers complementary reactivity, being base-labile but acid-stable. Installation utilizes 9-fluorenylmethoxycarbonyl chloride under basic conditions, while deprotection employs secondary amines such as piperidine [13] [19]. This orthogonal reactivity pattern enables sequential protection and deprotection strategies that are particularly valuable in solid-phase synthesis approaches [22] [23].

Multi-Step Protection Protocols

Advanced synthetic routes for Conjugate 9 often require multiple protection and deprotection cycles to achieve the desired substitution patterns while avoiding undesired side reactions. The implementation of orthogonal protection strategies becomes critical when dealing with molecules containing multiple amino groups or when specific regiochemistry must be achieved [24] [25].

Carboxybenzyl protecting groups provide exceptional stability under both acidic and basic conditions, requiring hydrogenolysis with palladium on carbon for removal [18] [26]. This stability profile makes carboxybenzyl groups ideal for protecting amino functionalities that must survive harsh reaction conditions during linker installation or conjugation steps [20] [21].

The selection of appropriate protecting group combinations requires careful consideration of the planned synthetic sequence and reaction conditions. Successful orthogonal protection strategies for conjugate synthesis typically employ combinations such as tert-butyloxycarbonyl with 9-fluorenylmethoxycarbonyl, or carboxybenzyl with tert-butyloxycarbonyl, enabling selective deprotection at different stages of the synthesis [13] [14].

Deprotection Optimization

Deprotection reactions represent critical steps in conjugate synthesis, as incomplete removal of protecting groups can result in inactive products or reduced biological activity. The optimization of deprotection conditions involves balancing reaction efficiency with preservation of other functional groups within the molecule [23] [26].

Acidic deprotection of tert-butyloxycarbonyl groups typically employs trifluoroacetic acid in dichloromethane or neat trifluoroacetic acid, with reaction times ranging from 30 minutes to several hours depending on substrate structure and substitution patterns [21] [14]. The presence of polyethylene glycol linkers can complicate these deprotections due to potential acid-catalyzed degradation, requiring careful optimization of acid concentration and reaction time [15] [16].

Basic deprotection conditions for 9-fluorenylmethoxycarbonyl groups utilize piperidine in dimethylformamide or other polar aprotic solvents. These conditions are generally compatible with polyethylene glycol linkers and other common structural elements found in proteolysis targeting chimeras [19] [27]. However, prolonged exposure to basic conditions can lead to unwanted side reactions, particularly with sensitive functional groups such as esters or reactive halides [26] [21].

Purification Challenges in Hydrophilic Polyethylene Glycol-Based Systems

The purification of hydrophilic polyethylene glycol-based E3 ligase ligand-linker conjugates presents unique analytical and preparative challenges that distinguish these compounds from typical small molecule pharmaceuticals. The physicochemical properties imparted by polyethylene glycol units, while beneficial for biological activity, create significant obstacles in traditional purification methodologies [10] [15].

Chromatographic Separation Difficulties

The high polarity and hydrophilic nature of polyethylene glycol linkers result in poor retention on conventional reverse-phase chromatographic systems. Conjugates containing multiple polyethylene glycol units, such as Conjugate 9 with its 6-unit linker, often elute in or near the void volume of reverse-phase columns, providing minimal separation from impurities and byproducts [28] [29]. This behavior necessitates alternative chromatographic approaches or significant modification of standard protocols [30] [31].

Normal-phase chromatography has emerged as a preferred alternative for polyethylene glycol-containing conjugates, utilizing silica-based stationary phases with polar mobile phase systems. Chloroform-methanol mixtures in ratios of 10:1 to 5:1 have proven particularly effective for the separation of polyethylene glycol derivatives [28] [16]. The addition of small amounts of aqueous ammonia (1%) or formic acid (1-2%) can further improve peak shape and resolution for compounds containing ionizable functional groups [28] [32].

Ion-pairing chromatography represents another valuable approach for improving the chromatographic behavior of highly polar conjugates. The use of ion-pairing reagents such as tetrabutylammonium hydrogen sulfate or trifluoroacetic acid can enhance retention and peak shape on reverse-phase systems, although optimization of ion-pairing conditions requires careful attention to mobile phase composition and pH [30] [29].

Physical Handling Challenges

Polyethylene glycol-based conjugates frequently exhibit gel-like or highly viscous properties that complicate handling, transfer, and processing operations, particularly at larger scales. These physical characteristics can lead to incomplete transfers, difficulties in achieving homogeneous solutions, and challenges in accurate quantification [16] [32]. The hygroscopic nature of polyethylene glycol compounds further exacerbates these issues by promoting water uptake from atmospheric moisture [15] [11].

Salt complexation strategies have emerged as effective solutions for improving the handling characteristics of polyethylene glycol derivatives. Magnesium chloride complexation, in particular, has been shown to transform oily polyethylene glycol intermediates into crystalline or more easily handled solid forms [16] [32]. This approach not only improves physical handling but also facilitates purification through conventional crystallization techniques.

Lanthanide triflate complexation represents an alternative approach that has shown promise for large-scale purification applications. These complexes form readily with polyethylene glycol derivatives and can be easily dissociated under mild conditions to recover the desired product [32] [33]. The reversible nature of these complexations makes them particularly attractive for process-scale applications where product recovery is critical.

Analytical Characterization Difficulties

The characterization of polyethylene glycol-based conjugates by standard analytical techniques presents additional challenges due to the polydisperse nature of commercial polyethylene glycol starting materials and the complex mass spectral fragmentation patterns exhibited by these compounds [15] [9]. High-resolution mass spectrometry is often required to distinguish between closely related impurities and to confirm the molecular composition of final products [33] [30].

Nuclear magnetic resonance spectroscopy of polyethylene glycol conjugates can be complicated by overlapping signals from the repeating ethylene oxide units, which appear as complex multiplets in the 3.6-4.0 ppm region. The use of two-dimensional nuclear magnetic resonance techniques and careful integration analysis becomes essential for structural confirmation [34] [9].

Purity assessment of polyethylene glycol conjugates requires specialized analytical approaches due to the potential presence of polyethylene glycol-related impurities that may not be detected by standard high-performance liquid chromatography methods. Evaporative light scattering detection and charged aerosol detection have proven particularly valuable for quantitative analysis of these compounds [30] [29].

Advanced Purification Strategies

Size exclusion chromatography has found application in the purification of polyethylene glycol conjugates, particularly for removing low molecular weight impurities and unreacted starting materials. Sephadex-based stationary phases with water as the mobile phase can provide effective separation based on hydrodynamic size differences [33] [31]. However, this approach is generally limited to analytical or small preparative scales due to capacity limitations.

Membrane-based separation techniques, including ultrafiltration and diafiltration, offer scalable alternatives for the purification of polyethylene glycol conjugates. These methods are particularly effective for removing salts, small molecule impurities, and excess reagents while concentrating the desired product [30] [33]. The selection of appropriate molecular weight cutoff membranes is critical for achieving optimal separation performance.

Aqueous two-phase extraction systems have emerged as promising alternatives for the large-scale purification of polyethylene glycol-containing biomolecules and conjugates. These systems, typically based on polyethylene glycol-salt or polymer-polymer combinations, can provide selective partitioning based on size, charge, and hydrophobicity differences [35] [30]. The mild conditions and ease of scale-up make these approaches particularly attractive for pharmaceutical applications.

| Synthetic Methodology | Key Features | Typical Yields (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Assembly Approach | Sequential conjugation of warhead and anchor ligands to linker | 75-95 | 2-8 hours | High modularity, easy optimization | Multiple purification steps required |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition for triazole formation | 85-98 | 1-6 hours | Near-quantitative yields, bioorthogonal | Requires specific functional groups |

| Amide Coupling Reactions | Formation of amide bonds between terminal amine and linker | 70-90 | 4-12 hours | Robust, well-established methodology | Harsh reaction conditions possible |

| Solid Phase Synthesis | Resin-based sequential synthesis with controlled conditions | 80-95 | 24-48 hours | High purity, automated synthesis | Limited to compatible protecting groups |

| Protecting Group | Target Functional Group | Installation Conditions | Deprotection Conditions | Stability Profile | Orthogonality |

|---|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Primary/Secondary amines | Basic conditions, Boc2O | Acidic (TFA, HCl) | Acid labile, base stable | Compatible with Fmoc, Cbz |

| Fmoc (9-fluorenylmethoxycarbonyl) | Primary/Secondary amines | Basic conditions, Fmoc-Cl | Basic (piperidine) | Base labile, acid stable | Compatible with Boc, Cbz |

| Cbz (carboxybenzyl) | Primary/Secondary amines | Basic conditions, CbzCl | Hydrogenolysis (Pd/C, H2) | Acid/base stable | Compatible with Boc, Fmoc |

| Trifluoroacetyl | Primary amines | Acidic conditions, TFAA | Basic (NaOH, K2CO3) | Base labile, acid stable | Limited orthogonality |

| Challenge | Impact on Purification | Solution Strategy | Success Rate (%) |

|---|---|---|---|

| High polarity of PEG linkers | Poor retention on reverse-phase columns | Normal phase chromatography, ion-pairing | 70-85 |

| Similar retention times of analogues | Difficult separation of closely related species | High-resolution preparative HPLC | 80-95 |

| Gel-like consistency | Handling difficulties, poor crystallization | Salt complexation with MgCl2 or LaCl3 | 85-95 |

| Salt complex formation | Interference with chromatographic separation | Desalting columns, membrane filtration | 75-90 |

| Aggregation behavior | Broad, tailing peaks in chromatography | Temperature control, mobile phase optimization | 60-80 |